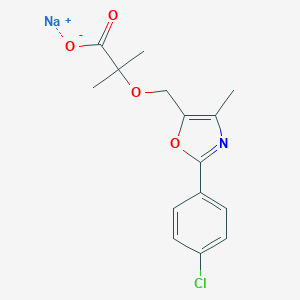

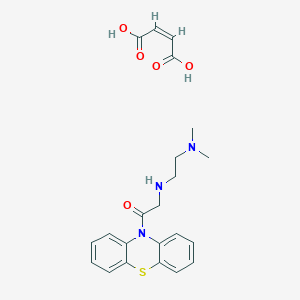

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

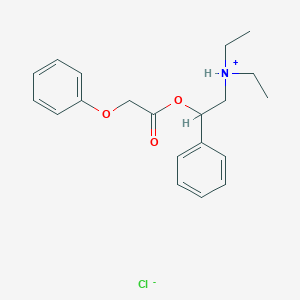

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders.

Mecanismo De Acción

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt binds to the active site of the COX-2 enzyme and inhibits the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of inflammatory mediators, such as prostaglandin E2, and a reduction in pain, swelling, and redness. This compound also has antioxidant properties that may contribute to its anti-inflammatory effects.

Biochemical and Physiological Effects:

This compound has been shown to reduce pain and inflammation in various animal models of arthritis, such as adjuvant-induced arthritis, collagen-induced arthritis, and antigen-induced arthritis. It also has analgesic effects in models of acute and chronic pain, such as the formalin test and the hot plate test. This compound has been reported to have fewer gastrointestinal side effects than other NSAIDs, such as aspirin and ibuprofen, due to its selective COX-2 inhibition. However, it may still cause adverse effects, such as renal toxicity, liver toxicity, and cardiovascular events, especially in high doses or prolonged use.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt is a useful tool for studying the role of COX-2 in inflammation and pain. It can be used to investigate the molecular mechanisms of COX-2 inhibition and the downstream signaling pathways involved in the regulation of inflammatory gene expression. This compound can also be used to test the efficacy and safety of novel COX-2 inhibitors or other anti-inflammatory drugs in preclinical models. However, it is important to note that the results obtained from animal studies may not always translate to human clinical trials, and caution should be taken when extrapolating the findings to human disease.

Direcciones Futuras

There are several future directions for the research on 2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt. Firstly, more studies are needed to elucidate the molecular mechanisms of COX-2 inhibition by this compound and its downstream effects on the inflammatory response. Secondly, the safety profile of this compound needs to be further investigated, especially in terms of its long-term use and potential interactions with other drugs. Thirdly, the development of new formulations or delivery systems of this compound may improve its efficacy and reduce its side effects. Fourthly, the use of this compound in combination with other anti-inflammatory agents or immunomodulators may provide synergistic effects and better outcomes for certain diseases. Lastly, the clinical utility of this compound in other conditions, such as cancer, neurodegenerative disorders, and infectious diseases, should be explored.

Aplicaciones Científicas De Investigación

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. This compound is a selective COX-2 inhibitor, which means it targets only the COX-2 enzyme that is induced during inflammation, while sparing the COX-1 enzyme that is essential for the protection of the gastrointestinal tract and platelet function.

Propiedades

Número CAS |

109544-09-4 |

|---|---|

Fórmula molecular |

C15H15ClNNaO4 |

Peso molecular |

331.72 g/mol |

Nombre IUPAC |

sodium;2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoate |

InChI |

InChI=1S/C15H16ClNO4.Na/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10;/h4-7H,8H2,1-3H3,(H,18,19);/q;+1/p-1 |

Clave InChI |

IXEKPMAYILRTFK-UHFFFAOYSA-M |

SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+] |

SMILES canónico |

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+] |

Sinónimos |

2-((2-(4-chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid Ro 31-3948 Ro-31-3948 romazarit |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

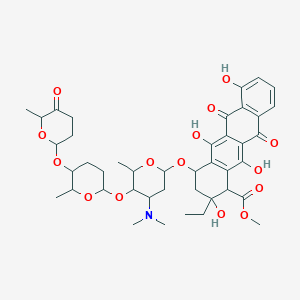

![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

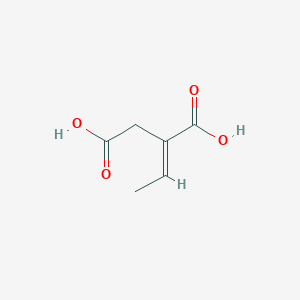

![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)